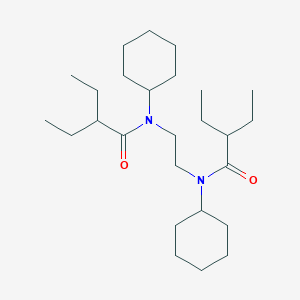
N,N'-(Ethane-1,2-diyl)bis(N-cyclohexyl-2-ethylbutanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Ethane-1,2-diyl)bis(N-cyclohexyl-2-ethylbutanamide) is a complex organic compound characterized by its unique structure, which includes two cyclohexyl groups and two ethylbutanamide groups connected by an ethane-1,2-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-cyclohexyl-2-ethylbutanamide) typically involves the reaction of ethane-1,2-diamine with N-cyclohexyl-2-ethylbutanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis(N-cyclohexyl-2-ethylbutanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis(N-cyclohexyl-2-ethylbutanamide) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-cyclohexyl-2-ethylbutanamide) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(N-cyclohexylformamide): Similar structure but with formamide groups instead of ethylbutanamide groups.
Cyclohexane, 1,1’-(1,2-ethanediyl)bis-: Similar ethane-1,2-diyl linker but different substituents.
1,2-Ethanediamine, N,N-diethyl-: Similar ethane-1,2-diyl linker but different amine groups.
Uniqueness
N,N’-(Ethane-1,2-diyl)bis(N-cyclohexyl-2-ethylbutanamide) is unique due to its specific combination of cyclohexyl and ethylbutanamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
61797-65-7 |
|---|---|
Molecular Formula |
C26H48N2O2 |
Molecular Weight |
420.7 g/mol |
IUPAC Name |
N-cyclohexyl-N-[2-[cyclohexyl(2-ethylbutanoyl)amino]ethyl]-2-ethylbutanamide |
InChI |
InChI=1S/C26H48N2O2/c1-5-21(6-2)25(29)27(23-15-11-9-12-16-23)19-20-28(24-17-13-10-14-18-24)26(30)22(7-3)8-4/h21-24H,5-20H2,1-4H3 |
InChI Key |
NNABLTWASVIZBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N(CCN(C1CCCCC1)C(=O)C(CC)CC)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















